molecular formula C13H14N2O2 B13852249 4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile

4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile

Cat. No.: B13852249
M. Wt: 230.26 g/mol
InChI Key: SUPUNTGJOXXQHK-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile is a chemical compound that features a piperidine ring substituted with a benzodioxole moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-benzodioxole, which is reacted with piperidine.

    Formation of Intermediate: The intermediate product is formed by the reaction of 1,3-benzodioxole with piperidine under controlled conditions.

    Introduction of Nitrile Group: The nitrile group is introduced through a reaction with a suitable nitrile donor, such as cyanogen bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitrile group is converted to an amine.

    Substitution: Substituted benzodioxole derivatives with various functional groups.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its biological activity, including potential anticancer and antimicrobial properties.

    Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their function. These interactions can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)piperidine: Lacks the nitrile group but shares the benzodioxole and piperidine moieties.

    4-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of the piperidine ring.

    1-(1,3-Benzodioxol-5-yl)-2-aminopropane: Features an aminopropane group instead of the piperidine ring.

Uniqueness

4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile is unique due to the presence of both the benzodioxole and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)piperidine-4-carbonitrile

InChI

InChI=1S/C13H14N2O2/c14-8-13(3-5-15-6-4-13)10-1-2-11-12(7-10)17-9-16-11/h1-2,7,15H,3-6,9H2

InChI Key

SUPUNTGJOXXQHK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#N)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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